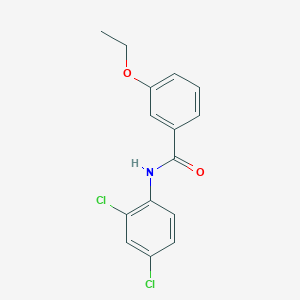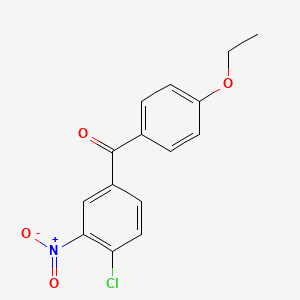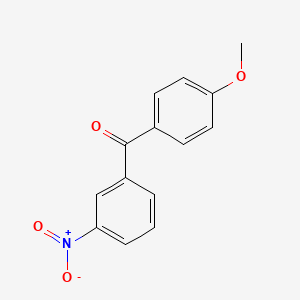
1-benzoyl-4-(cyclopropylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-4-(cyclopropylcarbonyl)piperazine, also known as BCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine is not fully understood, but it is believed to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has also been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzoyl-4-(cyclopropylcarbonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor, which allows for targeted studies of this receptor's function. However, one limitation is that 1-benzoyl-4-(cyclopropylcarbonyl)piperazine can also interact with other receptors and neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-4-(cyclopropylcarbonyl)piperazine, including the development of more specific and potent analogs, the investigation of its potential therapeutic applications in various mental disorders, and the exploration of its effects on neuronal plasticity and neurogenesis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine and its interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine involves the reaction of benzoyl chloride with cyclopropylamine, followed by the reaction of the resulting benzoyl cyclopropylamine with piperazine. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic, antipsychotic, and antidepressant effects, making it a promising candidate for the treatment of various mental disorders.
Eigenschaften
IUPAC Name |
(4-benzoylpiperazin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(12-4-2-1-3-5-12)16-8-10-17(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFICDIDMGBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5749524.png)
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)

![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)

![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)



![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)